molecular formula C10H20N2O3S B11123930 N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide

N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11123930
M. Wt: 248.34 g/mol
InChI Key: ROXUQEWINAZALI-UHFFFAOYSA-N
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Description

N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound that belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with ethylsulfonyl chloride under basic conditions to form the ethylsulfonyl derivative. . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide: Similar in structure but with a methyl group instead of an ethyl group.

    N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide: Similar but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide group.

Properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

N-ethyl-1-ethylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O3S/c1-3-11-10(13)9-5-7-12(8-6-9)16(14,15)4-2/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

ROXUQEWINAZALI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)CC

Origin of Product

United States

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